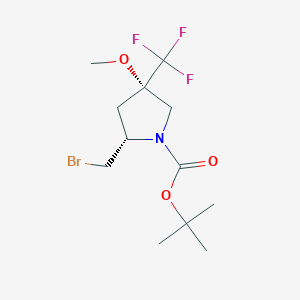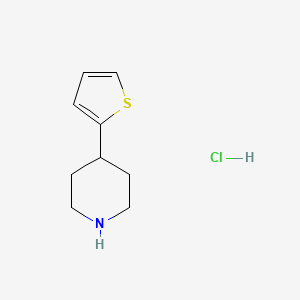![molecular formula C15H22N4O4S B2852052 N'-{[4-(morpholin-4-yl)thian-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide CAS No. 2380193-97-3](/img/structure/B2852052.png)
N'-{[4-(morpholin-4-yl)thian-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N’-(1,2-oxazol-3-yl)oxamide is a complex organic compound that features a morpholine ring, a thian ring, and an oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N’-(1,2-oxazol-3-yl)oxamide typically involves multi-step organic reactions. One common method involves the reaction of morpholine with thian-4-ylmethyl chloride to form the intermediate N-(4-morpholin-4-ylthian-4-yl)methylamine. This intermediate is then reacted with 1,2-oxazole-3-carboxylic acid chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
化学反应分析
Types of Reactions
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N’-(1,2-oxazol-3-yl)oxamide can undergo various chemical reactions, including:
Oxidation: The thian ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced to form oxazolidines.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Oxazolidines.
Substitution: Various substituted morpholine derivatives.
科学研究应用
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N’-(1,2-oxazol-3-yl)oxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
作用机制
The mechanism of action of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N’-(1,2-oxazol-3-yl)oxamide involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, modulating their activity. The thian ring can undergo redox reactions, affecting cellular redox balance. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing molecular recognition processes .
相似化合物的比较
Similar Compounds
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-thiophen-3-ylacetamide: Similar structure but with a thiophene ring instead of an oxazole ring.
Methyl N-[(4-morpholin-4-ylthian-4-yl)methyl]carbamate: Similar structure but with a carbamate group instead of an oxamide group.
Uniqueness
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N’-(1,2-oxazol-3-yl)oxamide is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.
属性
IUPAC Name |
N-[(4-morpholin-4-ylthian-4-yl)methyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4S/c20-13(14(21)17-12-1-6-23-18-12)16-11-15(2-9-24-10-3-15)19-4-7-22-8-5-19/h1,6H,2-5,7-11H2,(H,16,20)(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZUCLNRAMWLST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)C(=O)NC2=NOC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-(3-{[6-Oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2851969.png)
![2-methyl-5-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2851970.png)

![2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-6-phenethyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2851972.png)
![2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-(3-methoxyphenyl)acetamide](/img/structure/B2851974.png)
![2-{[1-(2-chloro-6-fluorophenyl)ethyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2851978.png)

![2-(2-(4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2851980.png)
![1-(3-chlorobenzenesulfonyl)-5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1H-pyrazole](/img/structure/B2851982.png)
![{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-yl]phenyl}amine](/img/structure/B2851985.png)
![2-[2-(3-Ethoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B2851986.png)
![5-{[(4-fluorophenyl)methyl]sulfanyl}-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2851987.png)

![3-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2851991.png)
